2-Acetyl-5-methoxybenzofuran
Overview
Description
2-Acetyl-5-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by an acetyl group at the second position and a methoxy group at the fifth position of the benzofuran ring
Mechanism of Action
Target of Action
Benzofuran compounds, which 2-acetyl-5-methoxybenzofuran is a derivative of, have been found to interact with various biological targets .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzofuran derivatives are known to be involved in a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-Acetyl-5-methoxybenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions. For instance, benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For example, benzofuran compounds have been shown to have strong anti-tumor activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-methoxybenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxy-5-methoxyacetophenone with acetic anhydride under acidic conditions can yield this compound. Another approach involves the use of low-valent titanium reagents to promote intramolecular cyclization of ketoesters derived from o-hydroxyacetophenone .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Introduction of alkyl or acyl groups at specific positions on the benzene ring.
Scientific Research Applications
2-Acetyl-5-methoxybenzofuran has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, such as antimicrobial and antioxidant properties.
Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
2-Acetylbenzofuran: Lacks the methoxy group at the fifth position, which may affect its biological activity and chemical reactivity.
5-Methoxybenzofuran:
2-Methoxybenzofuran: Has a methoxy group at the second position instead of the fifth, leading to different reactivity and applications.
Uniqueness: 2-Acetyl-5-methoxybenzofuran is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enhance its versatility as a building block in organic synthesis and its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXPAYEAYNYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175949 | |
Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21587-39-3 | |
Record name | 1-(5-Methoxy-2-benzofuranyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21587-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 5-methoxy-2-benzofuranyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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